molecular formula C12H19NO B8657327 3-Benzylamino-3-methyl-butan-1-ol

3-Benzylamino-3-methyl-butan-1-ol

Cat. No. B8657327
M. Wt: 193.28 g/mol
InChI Key: RBJZUINKHKIHFL-UHFFFAOYSA-N
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Patent
US08063221B2

Procedure details

To a solution of ethyl 3-benzylamino-3-methylbutyrate (7.35 g, 31.2 mmol) in THF (150 mL) was added LiAlH4 (2.40 g, 63.2 mmol) portionwise at 0° C. for 0.5 h, and the mixture was stirred at room temperature for 5 h. The mixture was cooled on iced-water bath, then dropped a little water. The mixture was diluted with ethyl acetate, then dried over anhydrous Na2SO4, filtered, and then concentrated in vacuo. Flash chromatography (EtOAc:MeOH=5:1) of the residue gave 3-benzylamino-3-methyl-1-butanol as a pale yellow oil (3.91 g, 65%).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([CH3:17])([CH3:16])[CH2:10][C:11](OCC)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1.C(OCC)(=O)C>[CH2:1]([NH:8][C:9]([CH3:17])([CH3:16])[CH2:10][CH2:11][OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(=O)OCC)(C)C
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled on iced-water bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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